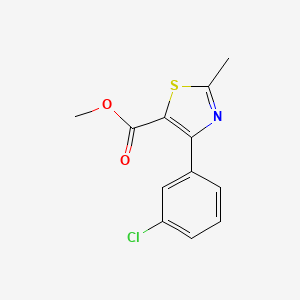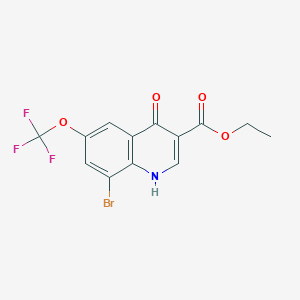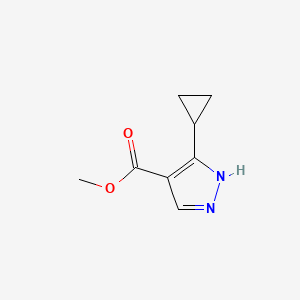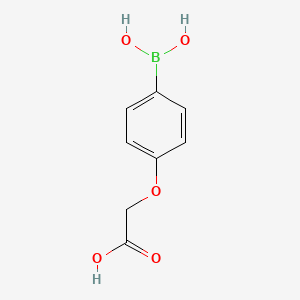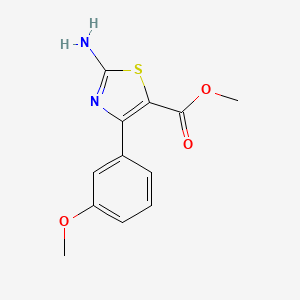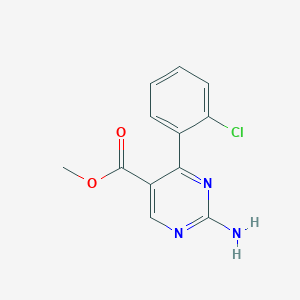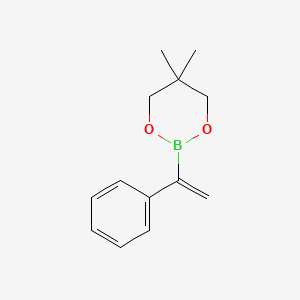
5,5-Dimethyl-2-(1-Phenylvinyl)-1,3,2-dioxaborinan
Übersicht
Beschreibung
5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane is an organic compound featuring a boron-containing heterocycle
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.
Biology: The compound’s boron moiety can interact with biological molecules, making it useful in the study of enzyme inhibition and other biochemical processes.
Wirkmechanismus
In terms of mode of action, compounds with a boron atom can act as Lewis acids, accepting a pair of electrons from a Lewis base. This can lead to the formation of a coordinate covalent bond, which can alter the structure and function of the target molecule .
As for the pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the functional groups present. Factors such as solubility, stability, and molecular size can influence how a compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
The result of action and the action environment would depend on the specific targets and the biological context in which the compound is acting. Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with human recombinant alkaline phosphatase, including human tissue-nonspecific alkaline phosphatase, tissue-specific human intestinal alkaline phosphatase, human placental alkaline phosphatase, and human germ cell alkaline phosphatase . These interactions are crucial as they can influence the activity of these enzymes, potentially leading to changes in biochemical pathways.
Cellular Effects
The effects of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of ecto-5’-nucleotidases in both human and rat cells . These effects can lead to alterations in cellular processes, potentially affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of ecto-5’-nucleotidases . This inhibition can result in changes in gene expression and subsequent alterations in cellular functions.
Temporal Effects in Laboratory Settings
The stability and degradation of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane over time in laboratory settings are important factors to consider. Studies have shown that this compound can undergo degradation, which can influence its long-term effects on cellular function
Dosage Effects in Animal Models
The effects of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane vary with different dosages in animal models. Higher doses of the compound have been associated with toxic or adverse effects, while lower doses may not produce significant biochemical changes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane within cells and tissues are critical for its biochemical effects. The compound can interact with transporters and binding proteins that facilitate its movement and localization within the cell . These interactions can affect the compound’s accumulation and efficacy in different cellular compartments.
Subcellular Localization
The subcellular localization of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane typically involves the reaction of appropriate boronic acids or boronates with suitable organic substrates under controlled conditions. One common method involves the use of cycloaddition reactions, such as the Diels-Alder reaction, to form the dioxaborinane ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The phenylvinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce a wide range of functional groups to the phenylvinyl moiety .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane derivatives: Similar in structure but lack the boron atom, which imparts unique reactivity to 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane.
Other boron-containing heterocycles: Compounds like boronic acids and boronates share some reactivity but differ in their structural and electronic properties.
Uniqueness
5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane is unique due to its combination of a boron atom within a heterocyclic ring and a phenylvinyl group. This structure provides a distinct set of chemical properties and reactivity patterns that are not found in other similar compounds .
Eigenschaften
IUPAC Name |
5,5-dimethyl-2-(1-phenylethenyl)-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO2/c1-11(12-7-5-4-6-8-12)14-15-9-13(2,3)10-16-14/h4-8H,1,9-10H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJLVOQORSGCLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C(=C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674768 | |
| Record name | 5,5-Dimethyl-2-(1-phenylethenyl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938080-25-2 | |
| Record name | 5,5-Dimethyl-2-(1-phenylethenyl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


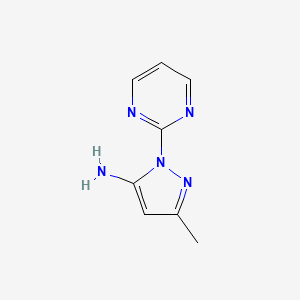
![3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1420400.png)
![2-chloro-N-[(cyclopropylcarbamoyl)methyl]-N-methylpropanamide](/img/structure/B1420401.png)
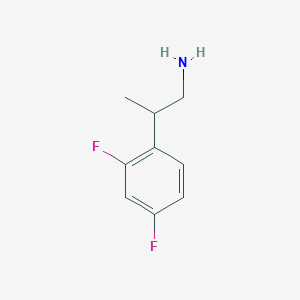

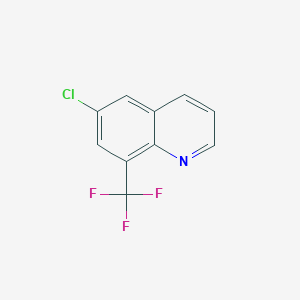
![3,6-Dibromoimidazo[1,2-a]pyridine](/img/structure/B1420409.png)
